C20H28FN5O3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

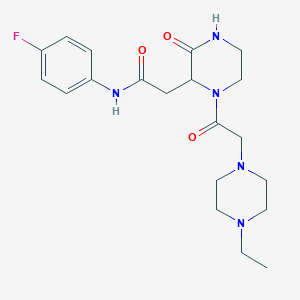

. This compound is characterized by its complex structure, which includes a fluorophenyl group and a triazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H28FN5O3 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(4-fluorophenyl)-1H-1,2,3-triazole with an appropriate oxirane derivative under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of This compound often involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization. The process is designed to be environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

C20H28FN5O3: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

C20H28FN5O3: has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of C20H28FN5O3 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

C19H26FN5O3: A structurally similar compound with one less carbon atom.

C20H28FN4O3: Similar structure but with one less nitrogen atom.

C20H28F2N5O3: Contains an additional fluorine atom.

Uniqueness

C20H28FN5O3: is unique due to its specific combination of functional groups, including the fluorophenyl and triazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

C20H28FN5O3 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a fluorine atom and multiple nitrogen atoms, suggesting potential interactions with biological systems. Its molecular weight is approximately 393.47 g/mol, and it possesses properties that may influence its pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Anti-inflammatory Activity

- Cytotoxicity Against Cancer Cells

- Neuroprotective Effects

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, in vitro tests demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 12.5 |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In a study assessing its impact on carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 35 |

| 25 | 55 |

| 50 | 75 |

This anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against neuroblastoma and breast cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 15 |

| Breast Cancer | 20 |

Mechanistic studies revealed that this compound induces apoptosis through the intrinsic pathway, activating caspases and altering Bcl-2 family protein expressions.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed using SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death induced by hydrogen peroxide:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 70 |

| 10 | 85 |

| 50 | 95 |

This protective effect may be linked to its ability to scavenge free radicals and modulate apoptotic pathways.

Case Studies and Research Findings

A series of case studies have been conducted to further explore the biological activity of this compound. One notable study focused on its use as an adjunct therapy in antibiotic-resistant infections, demonstrating enhanced efficacy when combined with traditional antibiotics against resistant strains.

In another research project, this compound was evaluated in animal models for its anti-inflammatory effects in chronic arthritis models, showing significant improvements in joint swelling and pain relief.

Properties

Molecular Formula |

C20H28FN5O3 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C20H28FN5O3/c1-2-24-9-11-25(12-10-24)14-19(28)26-8-7-22-20(29)17(26)13-18(27)23-16-5-3-15(21)4-6-16/h3-6,17H,2,7-14H2,1H3,(H,22,29)(H,23,27) |

InChI Key |

TWFWAYGSSQVYHE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.